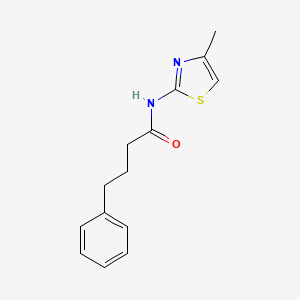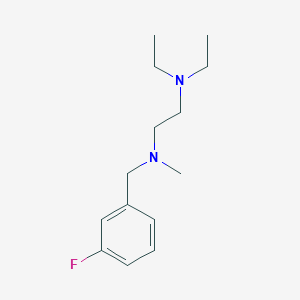
N-(4-cyanophenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-1-phenylmethanesulfonamide, also known as NPD1, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NPD1 is a small molecule that belongs to the class of sulfonamides, and it has been shown to possess anti-inflammatory and neuroprotective properties.
作用機序
The mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the activation of signaling pathways that regulate inflammation and cell survival. This compound has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that this compound can reduce brain damage and improve neurological function in models of stroke and traumatic brain injury. This compound has also been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This compound is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on N-(4-cyanophenyl)-1-phenylmethanesulfonamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
合成法
The synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-phenylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed using techniques such as NMR spectroscopy.
科学的研究の応用
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been studied extensively in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects in models of multiple sclerosis and rheumatoid arthritis. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGDNJOKSZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)
